(E)-3-(2-chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(2-chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a piperidine ring, and a methylsulfonyl group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the enone structure: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Addition of the methylsulfonyl group: This step often involves the use of methylsulfonyl chloride in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone structure to an alcohol or alkane.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The chlorophenyl group and piperidine ring play crucial roles in binding to target proteins or enzymes, while the methylsulfonyl group can influence the compound’s solubility and reactivity. These interactions can modulate biological processes, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-ol: This compound differs by having an alcohol group instead of a ketone.
(E)-3-(2-chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-amine: This compound features an amine group instead of a ketone.
Uniqueness
(E)-3-(2-chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-methylsulfonylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S/c1-21(19,20)13-8-10-17(11-9-13)15(18)7-6-12-4-2-3-5-14(12)16/h2-7,13H,8-11H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEODNRZLPOIBP-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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